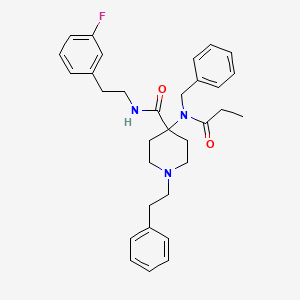
Thymidine, 3'-deoxy-, 5'-(hydrogen methylphosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves the modification of thymidine. One common method includes the reaction of thymidine with methylphosphonic dichloride under controlled conditions to introduce the methylphosphonate group at the 5’ position. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the methylphosphonate group.
Reduction: Reduction reactions can alter the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atom in the methylphosphonate group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while substitution reactions can produce a variety of substituted nucleosides.
科学研究应用
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be incorporated into DNA strands, making it useful in studies of DNA replication and repair.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It can be used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
相似化合物的比较
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used in the treatment of HIV.
5’-Thymidine monophosphate: A phosphorylated form of thymidine involved in DNA synthesis.
Uniqueness
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the presence of the methylphosphonate group at the 5’ position This modification can alter its chemical properties and biological activity, making it distinct from other thymidine analogs
属性
| 140132-41-8 | |
分子式 |
C11H17N2O6P |
分子量 |
304.24 g/mol |
IUPAC 名称 |
methyl-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
InChI |
InChI=1S/C11H17N2O6P/c1-7-5-13(11(15)12-10(7)14)9-4-3-8(19-9)6-18-20(2,16)17/h5,8-9H,3-4,6H2,1-2H3,(H,16,17)(H,12,14,15)/t8-,9+/m0/s1 |
InChI 键 |
VAVROBHVXRDAJQ-DTWKUNHWSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(C)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






